molecular formula C18H16N4O3S B2729070 1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2034323-52-7

1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2729070
CAS RN: 2034323-52-7
M. Wt: 368.41
InChI Key: PBSIJECWRCQQKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

No detailed molecular structure analysis was found .


Physical And Chemical Properties Analysis

The molecular weight of the compound is reported to be 109.13 , but this is inconsistent with the given name of the compound.

Scientific Research Applications

Synthesis and Biological Evaluation

Novel Pyrazolopyrimidines Derivatives : A study introduced a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones synthesized via condensation, showcasing their potential as anticancer and anti-5-lipoxygenase agents. These compounds were evaluated for their cytotoxicity against HCT-116 and MCF-7 cell lines and for 5-lipoxygenase inhibition, indicating their potential in therapeutic applications related to inflammation and cancer (Rahmouni et al., 2016).

Heterocyclic Compound Synthesis

Oxadiazole Heterocyclic Compounds : Research on the synthesis of novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety has been conducted, highlighting their expected hypertensive activity. Such studies underscore the importance of heterocyclic chemistry in designing new therapeutic agents (Kumar & Mashelker, 2007).

Antimicrobial Activity

Pyrazolopyridine Derivatives : The synthesis of pyrazolo[3,4-b]pyridine derivatives has been explored, with these compounds being tested for antibacterial activity against various bacteria, demonstrating the potential for developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines : The synthesis of thiazolo[5,4-d]pyrimidines and their evaluation for molluscicidal properties against snails hosting schistosomiasis indicates the compound's potential in contributing to the control of parasitic diseases (El-bayouki & Basyouni, 1988).

Mechanism of Action

The mechanism of action for this compound is not available .

Safety and Hazards

The compound has not been fully validated for medical applications and is recommended for research use only .

properties

IUPAC Name

2-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-21-14(11-13(20-21)15-3-2-10-26-15)17(23)19-6-8-22-7-4-12-5-9-25-16(12)18(22)24/h2-5,7,9-11H,6,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSIJECWRCQQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

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